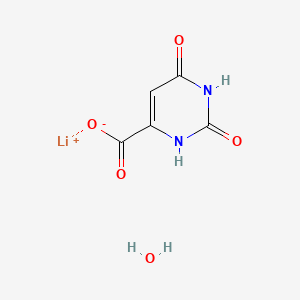
Orotic acid lithium salt monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orotic acid lithium salt monohydrate: is a compound consisting of lithium, a metal, and orotic acid, an organic compound. It is available in the monohydrate form, meaning it includes one molecule of water. Lithium orotate is often marketed as a dietary supplement, primarily for its potential benefits in mood stabilization and cognitive enhancement .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orotic acid lithium salt monohydrate can be synthesized by reacting lithium hydroxide with orotic acid in an aqueous solution. The reaction typically proceeds as follows:
LiOH+C5H4N2O4→LiC5H3N2O4⋅H2O
The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired monohydrate form .
Industrial Production Methods: Industrial production of lithium orotate monohydrate involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization and recrystallization techniques to obtain high-purity lithium orotate monohydrate .
Chemical Reactions Analysis
Types of Reactions: Orotic acid lithium salt monohydrate undergoes various chemical reactions, including:
Oxidation: Lithium orotate can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert lithium orotate into its reduced forms.
Substitution: Lithium orotate can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace lithium in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield orotic acid derivatives, while reduction can produce reduced forms of lithium orotate .
Scientific Research Applications
Chemistry: Orotic acid lithium salt monohydrate is used in research to study its chemical properties and reactions. It serves as a model compound for understanding the behavior of lithium salts in various chemical environments .
Biology: In biological research, lithium orotate is investigated for its potential neuroprotective effects and its ability to cross the blood-brain barrier more efficiently than other lithium salts .
Medicine: Lithium orotate is explored for its potential therapeutic applications in mood disorders, such as bipolar disorder and depression. It is believed to offer mood stabilization benefits with potentially fewer side effects compared to lithium carbonate .
Industry: In the industrial sector, lithium orotate is used in the production of specialized lithium-based products and as a precursor for other lithium compounds .
Mechanism of Action
The mechanism of action of lithium orotate involves several molecular targets and pathways:
Inhibition of Glycogen Synthase Kinase-3B (GSK-3B): Lithium orotate inhibits GSK-3B, a key enzyme involved in various cellular processes, including mood regulation and neuroprotection.
Upregulation of Neurotrophic Factors: Lithium orotate increases the levels of insulin-like growth factor-1 (IGF-1) and brain-derived neurotrophic factor (BDNF), promoting neurogenesis and synaptic plasticity.
Modulation of Glutamate Receptors: Lithium orotate affects the activity of glutamate receptors, helping to maintain a balance of glutamate levels in the brain.
Comparison with Similar Compounds
Lithium Carbonate: A widely used lithium salt for mood stabilization but with a higher risk of side effects.
Lithium Citrate: Another lithium salt used in medical treatments with similar applications to lithium carbonate.
Lithium Chloride: Used in research and industrial applications but less commonly in medical treatments.
Comparison: Lithium orotate is unique in its ability to cross the blood-brain barrier more efficiently, potentially allowing for lower dosages and reduced side effects compared to lithium carbonate and lithium citrate . Additionally, lithium orotate’s bioavailability and neuroprotective properties make it a promising alternative for therapeutic applications .
Properties
Molecular Formula |
C5H5LiN2O5 |
|---|---|
Molecular Weight |
180.1 g/mol |
IUPAC Name |
lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate;hydrate |
InChI |
InChI=1S/C5H4N2O4.Li.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;;/h1H,(H,9,10)(H2,6,7,8,11);;1H2/q;+1;/p-1 |
InChI Key |
OZCFLLGHXKDGIL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















